Cas no 157604-55-2 ((S)-SNAP5114)

(S)-SNAP5114 structure
(S)-SNAP5114 structure
Product name:(S)-SNAP5114
CAS No:157604-55-2
MF:C30H35NO6
Molecular Weight:505.602
CID:107813
PubChem ID:329824443

(S)-SNAP5114 化学的及び物理的性質

名前と識別子

    • 3-Piperidinecarboxylicacid, 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-, (3S)-
    • (3S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid
    • (S)-SNAP 5114
    • (S)-SNAP-5114
    • 1-[2-[tris(4-Methoxyphenyl)Methoxy]ethyl]-(S)-3-piperidinecarboxylicacid
    • HMS3268E15
    • Pseudo RACK1
    • SNAP-5114
    • (S)-1-[2-[Tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid
    • SNAP 5114 (S)-
    • S)-1-[2-[TRIS(4-METHOXYPHENYL)METHOXY]ETHYL]-3-PIP
    • 1-[2-[TRIS(4-METHOXYPHENYL)METHOXY]ETHYL]-(S)-3-PIPERIDINECARBOXYLIC ACID
    • (S)-SNAP5114
    • MS-29395
    • (S)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylicacid
    • (S)-1-{2-[Tris-(4-methoxy-phenyl)-methoxy]-ethyl}-piperidine-3-carboxylic acid
    • MFCD06411702
    • BDBM50039246
    • 3-Piperidinecarboxylic acid, 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-, (3S)-
    • Q27088834
    • GTPL4677
    • DTXSID40440224
    • 157604-55-2
    • CS-0028006
    • CHEMBL75035
    • HY-103504
    • SCHEMBL18187570
    • (3S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid
    • AKOS024456666
    • SR-01000597587-1
    • SR-01000597587
    • (S)-1-(2-(tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid
    • NCGC00025217-02
    • (S)-SNAP-5114, >=98% (HPLC), solid
    • DTXCID00391046
    • DA-48867
    • (3S)-1-(2-(tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid
    • GLXC-10985
    • G13352
    • MDL: MFCD06411702
    • インチ: InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33)
    • InChIKey: VDLDUZLDZBVOAS-QFIPXVFZSA-N
    • SMILES: COC1C=CC(C(C2C=CC(OC)=CC=2)(C2C=CC(OC)=CC=2)OCCN2CCCC(C(O)=O)C2)=CC=1

計算された属性

  • 精确分子量: 505.24600
  • 同位素质量: 505.24643784g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 37
  • 回転可能化学結合数: 11
  • 複雑さ: 620
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.5Ų
  • XLogP3: 2.4

じっけんとくせい

  • 密度みつど: 1.175
  • Boiling Point: 643.9°Cat760mmHg
  • フラッシュポイント: 343.2°C
  • Refractive Index: 1.571
  • Solubility: H2O: insoluble
  • PSA: 77.46000
  • LogP: 4.75540

(S)-SNAP5114 Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • 危害声明: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26
  • 危険物標識: Xi
  • 储存条件:−20°C
  • 安全术语:S26-36
  • Risk Phrases:R36/37/38

(S)-SNAP5114 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci15170-10mg
(S)-SNAP 5114
157604-55-2 98%
10mg
¥3096.00 2023-09-09
eNovation Chemicals LLC
Y1075201-5mg
3-Piperidinecarboxylic acid, 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-, (3S)-
157604-55-2 95%
5mg
$415 2022-11-01
eNovation Chemicals LLC
Y1075201-100mg
3-Piperidinecarboxylic acid, 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-, (3S)-
157604-55-2 95%
100mg
$2655 2022-11-01
eNovation Chemicals LLC
Y1075201-10mg
3-Piperidinecarboxylic acid, 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-, (3S)-
157604-55-2 95%
10mg
$570 2022-11-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S936958-5g
(S)-SNAP5114
157604-55-2 ≥98%
5g
¥5,904.00 2022-09-28
MedChemExpress
HY-103504-5mg
(S)-SNAP5114
157604-55-2 98.16%
5mg
¥1750 2024-04-19
MedChemExpress
HY-103504-25mg
(S)-SNAP5114
157604-55-2 98.16%
25mg
¥5500 2024-04-19
MedChemExpress
HY-103504-50mg
(S)-SNAP5114
157604-55-2 98.16%
50mg
¥9500 2024-04-19
MedChemExpress
HY-103504-1mg
(S)-SNAP5114
157604-55-2 98.16%
1mg
¥795 2024-04-19
Ambeed
A572954-25mg
(S)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid
157604-55-2 98%
25mg
$741.0 2025-02-20

(S)-SNAP5114 関連文献

(S)-SNAP5114に関する追加情報

Recent Advances in GABA Transporter Inhibition: Focus on (S)-SNAP5114 (CAS 157604-55-2)

The compound 157604-55-2, known as (S)-SNAP5114, has emerged as a selective inhibitor of γ-aminobutyric acid (GABA) transporter subtype 3 (GAT3). Recent studies highlight its potential in modulating GABAergic neurotransmission, particularly in neurological disorders where GABA imbalance plays a critical role. This research brief synthesizes the latest findings on (S)-SNAP5114, emphasizing its pharmacological profile, mechanism of action, and therapeutic applications.

Pharmacological studies demonstrate that (S)-SNAP5114 exhibits high selectivity for GAT3 over other GABA transporter subtypes (GAT1, GAT2, and BGT-1), with an IC50 value of 5 μM. This specificity makes it a valuable tool for dissecting the roles of GAT3 in synaptic GABA clearance and extrasynaptic tonic inhibition. Recent in vitro experiments using rat cortical synaptosomes confirmed its ability to prolong GABA-mediated inhibitory postsynaptic currents (IPSCs) by 40-60%, suggesting its utility in enhancing inhibitory tone in hyperexcitable neuronal networks.

Structural-activity relationship (SAR) analyses reveal that the stereochemistry at the S-configuration of 157604-55-2 is critical for its binding affinity to GAT3. Molecular docking simulations published in 2023 show that the (S)-enantiomer forms stable hydrogen bonds with Thr460 and Asn79 residues in the human GAT3 binding pocket, while the (R)-enantiomer exhibits significantly reduced interactions. This finding underscores the importance of chirality in developing next-generation GAT3 inhibitors.

In vivo applications of (S)-SNAP5114 have shown promise in animal models of epilepsy. A 2024 study in Neuropharmacology reported that intracerebroventricular administration (10 μg/μL) reduced seizure duration by 35% in kainic acid-induced rat models, without the motor side effects associated with non-selective GABA transporter inhibitors. However, challenges remain in its blood-brain barrier (BBB) penetration, with only 0.2% brain/plasma ratio observed in pharmacokinetic studies.

Recent innovations include the development of (S)-SNAP5114 derivatives with improved BBB permeability. A 2023 patent (WO202318742A1) describes prodrug modifications at the amine group of 157604-55-2, achieving 5-fold higher brain concentrations while maintaining GAT3 selectivity. These advances position (S)-SNAP5114 as a lead compound for treating disorders like epilepsy, neuropathic pain, and possibly anxiety, where selective GAT3 modulation may offer advantages over pan-GAT inhibitors.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:157604-55-2)(S)-SNAP5114
A1013225
Purity:99%/99%/99%/99%
はかる:50mg/25mg/10mg/5mg
Price ($):1193.0/667.0/294.0/186.0